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Compound Name: 2-(Thiazol-4-yl)phenol

Cat. No.: B8737430

Get Quote

Executive Summary & Core Significance
The 2-(thiazol-4-yl)phenol (TP) scaffold represents a distinct class of excited-state

intramolecular proton transfer (ESIPT) chromophores. Unlike rigid, planar fluorophores (e.g.,

fluorescein, rhodamine) that emit from a relaxed excited state of the original species, TP

derivatives undergo a rapid, four-level photophysical cycle involving photo-tautomerization.

For researchers in bioimaging and sensor development, the TP core offers three critical

advantages:

Large Stokes Shift: Typically >100 nm (often >6000 cm⁻¹), eliminating self-absorption and

reducing background noise.

Dual Emission Tunability: Sensitivity to solvent polarity allows ratiometric sensing via the

equilibrium between Enol (E) and Keto (K) excited states.

Synthetic Modularity: The thiazole ring is easily functionalized via Hantzsch condensation,

allowing precise tuning of lipophilicity and conjugation length.
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Fundamental Photophysics: The ESIPT
Mechanism[1][2]
The defining characteristic of 2-(thiazol-4-yl)phenol is the presence of an intramolecular

hydrogen bond (IMHB) between the phenolic hydroxyl proton and the thiazole nitrogen.

The Four-Level Cycle
Upon photoexcitation, the acidity of the phenol proton and the basicity of the thiazole nitrogen

increase significantly. This drives a barrierless or low-barrier proton transfer in the excited state,

converting the Enol (E)* form to the Keto (K)* tautomer.

Absorption: Occurs exclusively from the Enol ground state (E).

Emission: Can occur from the Enol excited state (E) (blue/UV region) or, more commonly,
from the Keto excited state (K) (green/yellow region).

Relaxation: The K* species decays radiatively to the Keto ground state (K), which is

thermally unstable and rapidly back-transfers the proton to regenerate the Enol ground state

(E).

Mechanism Visualization
The following diagram illustrates the ESIPT photocycle and the associated energy landscapes.
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Figure 1: The four-level ESIPT photophysical cycle of 2-(thiazol-4-yl)phenol.

Solvatochromism and Environmental Sensitivity
The ratio of Enol vs. Keto emission is highly dependent on the solvent environment.

Non-polar solvents (e.g., Cyclohexane, Toluene): Favor the intramolecular hydrogen bond.

Emission is dominated by the K* band (green/orange), resulting in a maximal Stokes shift.

Polar/Protic solvents (e.g., Ethanol, DMSO): Can disrupt the intramolecular bond via

intermolecular hydrogen bonding with the solvent. This stabilizes the E* form or prevents

proton transfer, leading to the emergence of a blue-shifted Enol emission band.

Structural Activity Relationships (SAR)
Modifying the 2-(thiazol-4-yl)phenol core alters the ESIPT barrier and emission wavelengths.
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Structural Modification Effect on Photophysics Mechanistic Cause

Electron-Withdrawing Groups

(EWG) on Phenol (e.g., -Cl, -

CF3)

Red-shifted Emission

Increases acidity of the

phenolic proton, strengthening

the IMHB and lowering the

ESIPT barrier.

Electron-Donating Groups

(EDG) on Phenol (e.g., -OMe, -

NMe2)

Blue-shifted / Dual Emission

Reduces acidity of the phenol;

may stabilize the Enol form or

induce Intramolecular Charge

Transfer (ICT) competing with

ESIPT.

Thiazole C4-Substitution (e.g.,

Phenyl vs. Methyl)
Quantum Yield Enhancement

Extension of conjugation

(Phenyl) generally increases

radiative rates and quantum

yield compared to alkyl

substituents.

Benzothiazole Fusion (HBT

analogs)
Rigidity & Stability

Fusing a benzene ring to the

thiazole (creating

benzothiazole) increases

photostability but may reduce

solubility.

Experimental Protocol: Synthesis and
Characterization
The most robust route to 2-(thiazol-4-yl)phenols is the Hantzsch Thiazole Synthesis. This

condensation reaction is self-validating: the formation of the thiazole ring is indicated by the

disappearance of the characteristic alpha-haloketone signals in NMR.

Synthesis Workflow
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Figure 2: Hantzsch synthesis pathway for 2-(thiazol-4-yl)phenol derivatives.

Step-by-Step Protocol
Step 1: Alpha-Bromination

Dissolve substituted 2-hydroxyacetophenone (1.0 eq) in chloroform.

Add bromine (1.05 eq) dropwise at 0°C.

Stir at room temperature for 2 hours.

Wash with water, dry over Na₂SO₄, and evaporate solvent. Validation: ¹H NMR shows a

singlet shift from ~2.5 ppm (methyl) to ~4.5 ppm (bromomethyl).

Step 2: Hantzsch Condensation
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Dissolve the alpha-bromo intermediate (1.0 eq) and the appropriate thioamide (1.1 eq) in

absolute ethanol.

Reflux for 4–6 hours. A solid precipitate often forms.

Cool to room temperature and filter the precipitate.

Recrystallize from ethanol/water. Validation: Appearance of thiazole proton singlet (~8.0

ppm) and disappearance of bromomethyl peak.

Quantum Yield Measurement (Relative Method)
To ensure accuracy, use Quinine Sulfate (in 0.1 M H₂SO₄, Φ = 0.54) or Coumarin 153 (in EtOH,

Φ = 0.38) as a reference standard.

Absorbance Matching: Prepare solutions of the sample and reference such that absorbance

at the excitation wavelength is identical and below 0.1 OD (to avoid inner filter effects).

Integration: Record fluorescence spectra using the same slit widths. Integrate the area under

the emission curve (

).

Calculation:

Where

is the refractive index of the solvent.

Applications in Sensing and Imaging[3][4][5]
The sensitivity of the ESIPT process makes 2-(thiazol-4-yl)phenols excellent ratiometric

probes.

Metal Ion Sensing (Zn²⁺, Cu²⁺)[4]
Mechanism: Chelation Enhanced Fluorescence (CHEF) or ESIPT Inhibition.

Interaction: Metal ions coordinate with the phenolic oxygen and thiazole nitrogen.
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Result: This coordination displaces the phenolic proton, inhibiting the ESIPT process. The

emission shifts from the Keto band (green/red) to the Enol band (blue), or results in a "turn-

on" response if the ligand was previously quenched.

Bioimaging of Thiols
Target: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH).[1][2]

Design: An acrylate or sulfonate ester group is attached to the phenol oxygen. This "masks"

the phenol, preventing ESIPT (fluorescence OFF or blue-shifted).

Reaction: The thiol nucleophile cleaves the protecting group, restoring the free phenol.

Signal: Restoration of ESIPT leads to a strong appearance of the Keto emission band

(fluorescence ON/Red-shift).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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